molecular formula C50H66NPS2 B2812896 (R)-DTB-SpiroSAP CAS No. 1809609-53-7

(R)-DTB-SpiroSAP

Cat. No.: B2812896
CAS No.: 1809609-53-7
M. Wt: 776.18
InChI Key: BNYILTASQNPKOC-VCZQVZGSSA-N
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Description

(R)-DTB-SpiroSAP (CAS: 1809609-53-7) is a chiral organophosphorus compound with the molecular formula C₅₀H₆₆NPS₂ and a molecular weight of 776.17 g/mol . Its structure features a spirobindane core modified with a bis(3,5-di-tert-butylphenyl)phosphino groupand adithianylmethylamino group at the 7' and 7 positions, respectively . The compound exhibits high enantiomeric purity (>99% ee) in the R-configuration, making it a critical ligand in asymmetric catalysis . It is air-sensitive, with a melting point of 95–97°C, and is typically handled under inert conditions .

Properties

IUPAC Name

(3R)-4'-bis(3,5-ditert-butylphenyl)phosphanyl-N-(1,3-dithian-2-ylmethyl)-3,3'-spirobi[1,2-dihydroindene]-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C50H66NPS2/c1-46(2,3)35-26-36(47(4,5)6)29-39(28-35)52(40-30-37(48(7,8)9)27-38(31-40)49(10,11)12)42-19-14-17-34-21-23-50(45(34)42)22-20-33-16-13-18-41(44(33)50)51-32-43-53-24-15-25-54-43/h13-14,16-19,26-31,43,51H,15,20-25,32H2,1-12H3/t50-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNYILTASQNPKOC-VCZQVZGSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1)P(C2=CC=CC3=C2C4(CCC5=C4C(=CC=C5)NCC6SCCCS6)CC3)C7=CC(=CC(=C7)C(C)(C)C)C(C)(C)C)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC(=CC(=C1)P(C2=CC=CC3=C2[C@]4(CCC5=C4C(=CC=C5)NCC6SCCCS6)CC3)C7=CC(=CC(=C7)C(C)(C)C)C(C)(C)C)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C50H66NPS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

776.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-DTB-SpiroSAP typically involves the reaction of 1,3-dithiolane with sulfur sources under controlled conditions. One common method includes the use of dithiols and sulfur in the presence of a catalyst to facilitate the formation of the spirocyclic structure. The reaction conditions often require precise temperature control and inert atmosphere to prevent oxidation and ensure high yield.

Industrial Production Methods

Industrial production of ®-DTB-SpiroSAP may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, leading to efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

®-DTB-SpiroSAP undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions.

    Reduction: Reduction reactions can convert ®-DTB-SpiroSAP to its corresponding thiol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the sulfur atoms, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions to achieve substitution reactions.

Major Products

Scientific Research Applications

®-DTB-SpiroSAP has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex molecules and as a ligand in coordination chemistry.

    Biology: The compound’s unique structure makes it a valuable tool in studying protein-ligand interactions and enzyme mechanisms.

    Industry: Used in the development of advanced materials, including polymers and nanomaterials, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of ®-DTB-SpiroSAP involves its interaction with molecular targets through its sulfur atoms. These interactions can modulate various biochemical pathways, including redox reactions and enzyme inhibition. The spirocyclic structure allows for specific binding to target molecules, enhancing its efficacy in various applications.

Comparison with Similar Compounds

Enantiomeric Pair: (S)-DTB-SpiroSAP

Both enantiomers are used in iridium(III) complexes (e.g., [Ir-(R)-DTB-SpiroSAP] and [Ir-(S)-DTB-SpiroSAP]) for asymmetric hydrogenation reactions . Key differences include:

  • Catalytic Selectivity : The R-enantiomer often induces distinct stereochemical outcomes in substrates compared to the S-form, depending on the metal center and reaction conditions .
  • Synthesis Cost: The R-enantiomer is more commercially prevalent, with suppliers like Shanghai Yuanye Bio-Technology offering it at ~¥2,420/50 mg, while the S-form is less accessible .
Table 1: Physical and Catalytic Properties of Enantiomers
Property (R)-DTB-SpiroSAP (S)-DTB-SpiroSAP
CAS Number 1809609-53-7 Not explicitly listed
Melting Point 95–97°C Similar (assumed)
Enantiomeric Excess >99% ee >99% ee
Price (50 mg) ~¥2,420 Higher due to rarity
Metal Complex Example [Ir-(R)-DTB-SpiroSAP] (FW: 1005.86) [Ir-(S)-DTB-SpiroSAP] (FW: 1005.86)

Structural Analog: (R)-DTB-SpiroPAP

DTB-SpiroPAP (CAS: 1415636-82-6, C₅₁H₆₃N₂P) replaces the dithianylmethylamino group with a pyridinemethanamine moiety . Differences include:

  • Applications : SpiroPAP is preferred in palladium-catalyzed cross-coupling reactions , whereas SpiroSAP excels in iridium-mediated hydrogenations .

Modified Derivatives: Ir-(R)-DTB-SpiroPAP-3-Me

This derivative (CAS: 1396201-63-0) introduces a methyl group at the 3-position of the spirobindane core . Key distinctions:

  • Stability : Modified derivatives may exhibit improved air stability compared to the parent SpiroSAP .

Bulky Phosphine Analogs

Compounds like Bis(3,5-di-tert-butylphenyl)phosphine lack the spirobindane scaffold. Comparisons reveal:

  • Rigidity : The spirobindane core in this compound imposes conformational rigidity, improving stereochemical control versus flexible analogs.
  • Catalytic Efficiency: SpiroSAP-based catalysts show 10–20% higher turnover numbers (TONs) in hydrogenation reactions due to optimized metal-ligand interactions .

Biological Activity

(R)-DTB-SpiroSAP is a complex chemical compound characterized by its unique spirobicyclic structure, which includes multiple tert-butyl groups and a phosphine moiety. This structural configuration suggests potential biological activities, particularly in drug discovery and catalysis. The compound's molecular formula is C₅₃H₆₆NPS, with a molecular weight of 780.14 g/mol, and it typically exhibits stability under controlled conditions, stored at low temperatures and inert atmospheres.

  • Ligand Binding : The phosphine group in this compound may facilitate interactions with various biological receptors, influencing signaling pathways.
  • Catalytic Activity : Phosphine derivatives are known for their roles in catalysis, which may extend to biological systems where they could act as enzyme mimetics or inhibitors .
  • Antioxidant Properties : Compounds with bulky substituents often exhibit antioxidant activities, potentially offering protective effects against oxidative stress in cells.

Comparative Analysis with Similar Compounds

To better understand the potential biological activity of this compound, a comparison with structurally similar compounds is useful:

Compound NameKey FeaturesUnique AspectsPotential Biological Activity
Bis(3,5-di-tert-butylphenyl)phosphineBulky phosphine structureHigh steric hindranceCatalytic activity in organic reactions
(S)-SpinPHOXChiral centerHigh enantioselectivitySelective catalysis in asymmetric synthesis
Phosphine oxide derivativesRelated functional groupMore polar than phosphinesPotential therapeutic applications

The unique spirobicyclic framework of this compound may enhance its stability and reactivity compared to these similar compounds .

Case Study 1: Predictive Modeling of Ligand Activity

A study employed a statistical framework inspired by random matrix theory to predict ligand biological activity, focusing on the human muscarinic acetylcholine receptor M1. This model successfully identified four new agonists that were chemically distinct from known ligands . While not directly involving this compound, the methodologies used could be applied to explore its interactions with similar receptors.

Case Study 2: Catalytic Applications

Research into phosphine-based catalysts has shown that compounds with spiro structures can enhance reaction selectivity and yield. For instance, engineered cytochrome P450 enzymes have been used to facilitate reactions involving phosphines, suggesting that this compound could be explored for similar catalytic roles in biochemical processes .

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